molecular formula C17H25N5O5 B5821219 N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

Cat. No. B5821219
M. Wt: 379.4 g/mol
InChI Key: OOXGUDRJRAEXNW-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as DMNPSPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to have antioxidant properties, protecting cells from oxidative stress. At higher concentrations, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can induce oxidative stress and cause cell death. N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to affect cellular signaling pathways and gene expression, leading to changes in cell behavior.

Advantages and Limitations for Lab Experiments

N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has several advantages for lab experiments, including its high solubility in various solvents, ease of synthesis, and low toxicity at low concentrations. However, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide also has some limitations, including its sensitivity to light, which can cause degradation and loss of activity, and its potential to interact with other cellular components, leading to nonspecific effects.

Future Directions

Several future directions for N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide research can be identified, including the development of new synthesis methods to improve yield and purity, the investigation of the mechanism of action at the molecular level, and the exploration of new applications in fields such as nanotechnology and biomedicine. Additionally, further studies are needed to evaluate the safety and efficacy of N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in vivo and to optimize its properties for specific applications.

Synthesis Methods

N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can be synthesized through a multi-step process that involves the reaction of 3-(4-methyl-1-piperazinyl)propanohydrazide with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Scientific Research Applications

N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential applications in various fields such as drug discovery, bioimaging, and photodynamic therapy. In drug discovery, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to exhibit anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs. In bioimaging, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can be used as a fluorescent probe for detecting and imaging biological molecules and structures. In photodynamic therapy, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can be used as a photosensitizer to selectively destroy cancer cells.

properties

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O5/c1-20-6-8-21(9-7-20)5-4-17(23)19-18-12-13-10-15(26-2)16(27-3)11-14(13)22(24)25/h10-12H,4-9H2,1-3H3,(H,19,23)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXGUDRJRAEXNW-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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